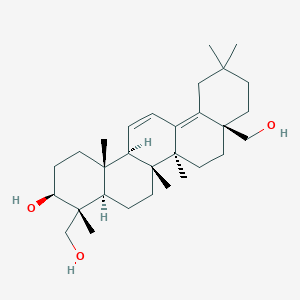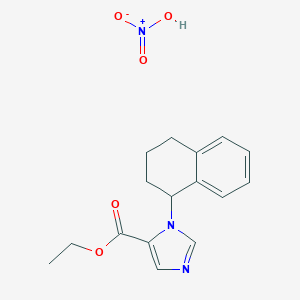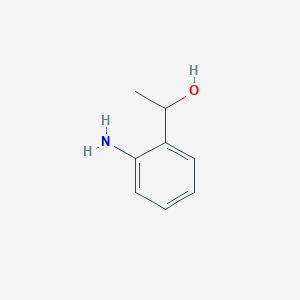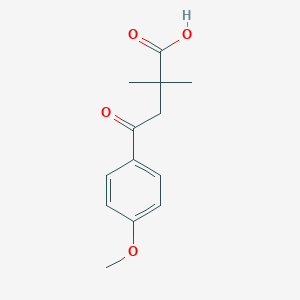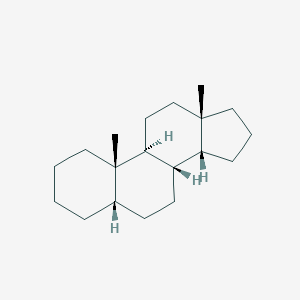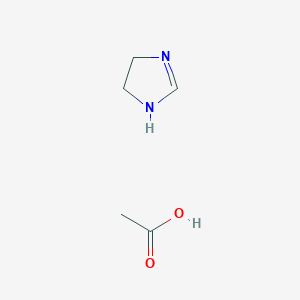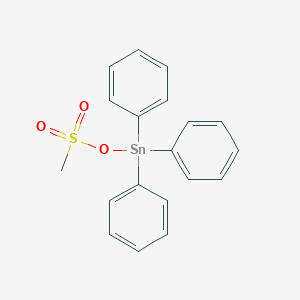
Stannane, ((methylsulfonyl)oxy)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, ((methylsulfonyl)oxy)triphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Stannane, ((methylsulfonyl)oxy)triphenyl- is not well understood. However, it is believed that this compound acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. This results in the formation of a carbon-carbon bond, which is essential for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
Stannane, ((methylsulfonyl)oxy)triphenyl- has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, ((methylsulfonyl)oxy)triphenyl- has several advantages for lab experiments. This compound is relatively easy to synthesize and handle, making it an ideal reagent for various organic synthesis reactions. Stannane, ((methylsulfonyl)oxy)triphenyl- is also stable under various reaction conditions, making it a versatile reagent for various organic reactions.
However, Stannane, ((methylsulfonyl)oxy)triphenyl- also has some limitations for lab experiments. This compound is relatively expensive, making it less accessible for researchers with limited resources. Additionally, the reactivity of Stannane, ((methylsulfonyl)oxy)triphenyl- is relatively low, which may limit its use in certain organic reactions.
Orientations Futures
Stannane, ((methylsulfonyl)oxy)triphenyl- has several potential future directions for scientific research. This compound can be used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Stannane, ((methylsulfonyl)oxy)triphenyl- can also be used as a reagent in the synthesis of advanced materials and polymers.
Conclusion:
Stannane, ((methylsulfonyl)oxy)triphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Stannane, ((methylsulfonyl)oxy)triphenyl- has several potential applications in various scientific research fields and can be used in the synthesis of various biologically active molecules and advanced materials.
Méthodes De Synthèse
The synthesis of Stannane, ((methylsulfonyl)oxy)triphenyl- involves the reaction of triphenylstannane with methylsulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields Stannane, ((methylsulfonyl)oxy)triphenyl- as a white solid.
Applications De Recherche Scientifique
Stannane, ((methylsulfonyl)oxy)triphenyl- has been extensively studied for its potential applications in various scientific research fields. This compound has been found to be effective in the synthesis of various organic compounds, including biologically active molecules. Stannane, ((methylsulfonyl)oxy)triphenyl- has also been used as a reagent in the synthesis of polymers and materials.
Propriétés
Numéro CAS |
13302-08-4 |
|---|---|
Nom du produit |
Stannane, ((methylsulfonyl)oxy)triphenyl- |
Formule moléculaire |
C19H18O3SSn |
Poids moléculaire |
445.1 g/mol |
Nom IUPAC |
triphenylstannyl methanesulfonate |
InChI |
InChI=1S/3C6H5.CH4O3S.Sn/c3*1-2-4-6-5-3-1;1-5(2,3)4;/h3*1-5H;1H3,(H,2,3,4);/q;;;;+1/p-1 |
Clé InChI |
BLYMWGUXSHVEDI-UHFFFAOYSA-M |
SMILES |
CS(=O)(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
13302-08-4 |
Synonymes |
[(Methylsulfonyl)oxy]triphenylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



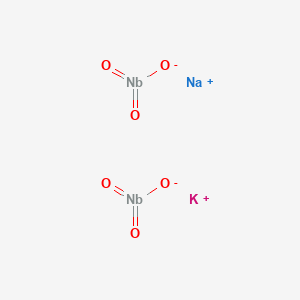
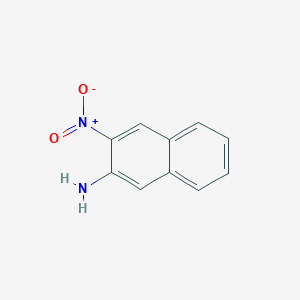
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)

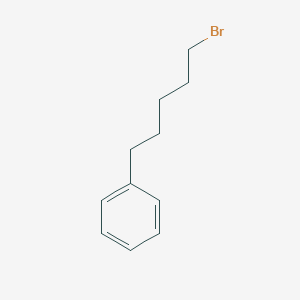
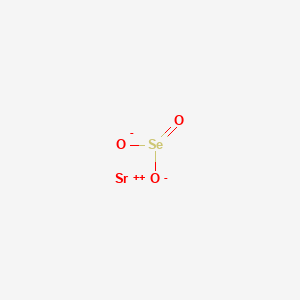
![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
